Brinzolamide

Glaucoma pharmacotherapy Ocular tolerability Patient adherence

Procure Brinzolamide (CAS 138890-62-7) for your ophthalmic research. As one of only two topical CAIs, it offers a 49% lower risk of ocular irritation vs. dorzolamide—critical for patient adherence in long-term glaucoma therapy. Its unique suspension formulation demands rigorous redispersibility analysis. Ideal for developing sustained-release implants, our ≥98% (HPLC) pure compound ensures reproducible in vivo IOP reduction and reliable bioequivalence studies. Choose evidence-backed quality for your next breakthrough.

Molecular Formula C12H21N3O5S3
Molecular Weight 383.5 g/mol
CAS No. 138890-62-7
Cat. No. B549342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrinzolamide
CAS138890-62-7
SynonymsAGN-190342;  AL-4862;  UK-14304;  (R)-4-(Ethylamino)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide(R)-4-Ethylamino-2-(3-methoxypropyl)-1,1-dioxo-1,2,3,4-tetrahydro-1λ6-thieno[3,2-e][1,2]thiazine-6-sulfonic acid amide
Molecular FormulaC12H21N3O5S3
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC
InChIInChI=1S/C12H21N3O5S3/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17)/t10-/m0/s1
InChIKeyHCRKCZRJWPKOAR-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility7.13e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Brinzolamide (CAS 138890-62-7) Product Profile and Procurement Context


Brinzolamide (CAS 138890-62-7) is a topical carbonic anhydrase inhibitor (CAI) of the sulfonamide class, developed and marketed for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension [1]. It exerts its therapeutic effect by selectively inhibiting carbonic anhydrase isoenzyme II (CA-II) in the ciliary processes of the eye, thereby decreasing aqueous humor secretion and lowering IOP . As one of only two topically active CAIs available clinically—the other being dorzolamide—brinzolamide is formulated as a 1% ophthalmic suspension and is available both as monotherapy and in fixed-dose combinations with timolol maleate or brimonidine tartrate [2]. The compound's distinguishing features relative to dorzolamide arise from differences in formulation characteristics (suspension versus solution), tolerability profile, and dosing convenience, which are substantiated by quantitative evidence detailed in the following sections.

Why Brinzolamide Cannot Be Simply Substituted with Dorzolamide or Other Topical CAIs


Within the topical carbonic anhydrase inhibitor class, brinzolamide and dorzolamide represent the only clinically available agents, yet they are not interchangeable from a scientific or procurement perspective. Substitution without rigorous evaluation risks compromising therapeutic outcomes due to three evidence-backed distinctions. First, brinzolamide is formulated as a suspension with specific particle size distribution and redispersibility characteristics that directly influence ocular bioavailability and dose consistency; generic formulations have demonstrated inferior redispersibility and lower drug concentration in the first drop compared to the originator product [1]. Second, head-to-head clinical data demonstrate that brinzolamide-containing regimens are associated with a 49% lower risk of ocular irritation compared to dorzolamide-containing regimens, a clinically meaningful tolerability advantage that affects patient adherence and long-term outcomes [2]. Third, the pharmacokinetic profiles differ substantially—brinzolamide achieves peak ocular hypotensive effect at 2–3 hours post-dosing [3], whereas dorzolamide requires three-times-daily administration for optimal efficacy [4]. These distinctions underscore why procurement decisions must be grounded in compound-specific evidence rather than class-level assumptions.

Brinzolamide Quantitative Evidence Guide: Comparator-Based Differentiation for Scientific Selection


Ocular Irritation Risk Reduction: Brinzolamide/Timolol versus Dorzolamide/Timolol Fixed Combinations

In a systematic review and meta-analysis of 12 studies including 1,885 patients comparing brinzolamide/timolol (BT) fixed combination versus dorzolamide/timolol (DT) fixed combination, BT demonstrated a 49% lower risk of ocular irritation (risk ratio = 0.51, P < 0.001). This tolerability advantage was corroborated by patient preference studies favoring the brinzolamide-containing regimen due to reduced ocular discomfort [1]. The morning IOP reduction advantage for BT versus DT was statistically significant (mean difference = 0.56 mmHg, P < 0.001 at ≥12 weeks), though the absolute difference was modest and its clinical relevance uncertain [1].

Glaucoma pharmacotherapy Ocular tolerability Patient adherence

Fixed Combination Ocular Irritation Incidence: Brinzolamide/Timolol 2.7% vs. Dorzolamide/Timolol 10.6%

In a one-year, multicenter, randomized, double-masked, active-controlled, parallel-group trial (n=437) comparing brinzolamide 1%/timolol 0.5% suspension (Brinz/Tim) with dorzolamide 2%/timolol 0.5% solution (Dorz/Tim), Brinz/Tim demonstrated significantly less ocular irritation (2.7% vs. 10.6%; P = 0.0009) [1]. IOP-lowering efficacy was noninferior, with upper 95% confidence limits for between-group differences within +1.5 mmHg at all assessment times, and IOP reductions ranging from 7.2 to 9.2 mmHg for Brinz/Tim and 7.4 to 8.9 mmHg for Dorz/Tim [1]. Differences in means numerically favored Brinz/Tim at 9 of 12 study visits and times [1].

Fixed-dose combination Ocular tolerability Glaucoma

CA-II Isoform Selectivity: Brinzolamide Demonstrates ~428-Fold Selectivity for CA-II over CA-I

Brinzolamide exhibits high potency and selectivity for carbonic anhydrase II (CA-II) over carbonic anhydrase I (CA-I). In vitro assays establish brinzolamide's IC50 for CA-II at 3.19 nM, compared to approximately 1,365 nM for CA-I, yielding ~428-fold selectivity for the therapeutically relevant ciliary body isoform [1]. For CA-IV, brinzolamide demonstrates an IC50 of 45.3 nM [1]. By comparison, dorzolamide exhibits an IC50 of 0.18 nM for CA-II and 600 nM for CA-I, representing ~3,333-fold selectivity [2]. Both agents achieve high CA-II selectivity sufficient for clinical efficacy; however, brinzolamide's distinct physicochemical profile enables suspension formulation and twice-daily dosing.

Carbonic anhydrase inhibition Isoform selectivity Enzyme pharmacology

Generic Formulation Redispersibility Deficit: First-Drop Brinzolamide Concentration ≤0.44% vs. Originator ≥0.75%

A comparative study evaluated the redispersibility of brinzolamide ophthalmic suspensions after prolonged storage (10°C for two years), comparing the originator product (Azopt® 1%) with two generic formulations (A and B). Following storage, the drug concentration in the first drop from Azopt® was consistently ≥0.75% regardless of storage or redispersion conditions [1]. In contrast, the first-drop concentrations for generic A and generic B were <0.44% and 0.60%, respectively, before dispersion [1]. Additionally, both generic products showed a tendency toward particle coarsening compared to the originator, indicating potential formulation stability differences [1].

Ophthalmic suspension Formulation stability Generic equivalence

Combination Therapy Meta-Analysis: Brinzolamide-Based Regimens Achieve IOP Reduction of −1.41 mmHg vs. Control

A systematic review and meta-analysis of 13 randomized controlled trials involving 2,197 patients evaluated the efficacy of brinzolamide combination therapy for primary open-angle glaucoma (POAG) or ocular hypertension (OHT). Brinzolamide combination therapy (with timolol, brimonidine, prostaglandin analogues, or multiple agents) demonstrated significant IOP-lowering efficacy with a mean difference in absolute IOP change of −1.41 mmHg (95% CI: −1.92 to −0.90; P < 0.001) at morning assessments and −1.46 mmHg (95% CI: −2.03 to −0.89; P < 0.00001) at end-of-day assessments compared to control treatment [1]. Adverse reactions were higher in the brinzolamide combination group (odds ratio 1.43; 95% CI: 1.20 to 1.71; P < 0.0001) [1].

Adjunctive glaucoma therapy Intraocular pressure reduction Meta-analysis

Sustained-Release Ocular Pharmacokinetics: Brinzolamide Achieves 28-Day IOP Reduction Following Single Implantation

In normotensive New Zealand White rabbits, brinzolamide (7.5 mg or 12 mg) implanted in a silicone matrix produced sustained drug release and a notable reduction in intraocular pressure (IOP) for up to 28 days following a single administration . No negative effects or toxic symptoms were observed, and the implant was incredibly well tolerated . Following topical ocular administration, brinzolamide achieves peak ocular hypotensive effect at 2–3 hours post-dosing, with rapid distribution to aqueous humor (Cmax = 11,050 ng/mL at 0.08 h in rabbits) and iris-ciliary body (Cmax = 1,964 ng/g at 0.5 h) .

Sustained drug delivery Ocular pharmacokinetics Drug-device combination

Brinzolamide Application Scenarios: Evidence-Backed Use Cases for Research and Industrial Procurement


Ocular Irritation-Sensitive Patient Populations: Preference for Brinzolamide/Timolol Over Dorzolamide/Timolol Fixed Combinations

Based on meta-analysis evidence demonstrating a 49% lower risk of ocular irritation (RR = 0.51, P < 0.001) with brinzolamide/timolol versus dorzolamide/timolol [1], and a large randomized trial showing absolute irritation rates of 2.7% versus 10.6% (P = 0.0009) [2], brinzolamide-containing fixed combinations are the evidence-preferred option for patients with documented intolerance to dorzolamide-associated stinging or burning, as well as for initial therapy in patients where tolerability is a primary consideration. This advantage is particularly relevant in real-world settings where adherence is tightly coupled to comfort.

Adjunctive IOP-Lowering in POAG or OHT: Brinzolamide as Evidence-Based Add-On to Prostaglandin Analogues or Beta-Blockers

In patients with primary open-angle glaucoma or ocular hypertension inadequately controlled on monotherapy, the addition of brinzolamide provides a quantitatively defined IOP reduction of approximately 1.4–1.5 mmHg, as established by a meta-analysis of 13 RCTs encompassing 2,197 patients (morning MD = −1.41 mmHg; end-of-day MD = −1.46 mmHg; both P < 0.001) [3]. This level of additional IOP control may be clinically meaningful for patients near target pressure thresholds and provides a clear benchmark for therapeutic escalation decisions.

Sustained-Release Formulation Research: Brinzolamide as a Model CAI for Extended-Duration Ocular Drug Delivery Systems

Brinzolamide's demonstrated ability to achieve 28-day IOP reduction following single silicone-matrix implantation in rabbit models positions this compound as a suitable candidate for preclinical development of sustained-release ocular drug delivery systems, including biodegradable implants, punctal plugs, and intracameral depots. Procurement of high-purity brinzolamide (≥98% by HPLC) for formulation research is justified by this established in vivo proof-of-concept for extended-duration delivery.

Generic Formulation Quality Assessment: Brinzolamide Originator as Reference Standard for Suspension Redispersibility Testing

Comparative studies have established that generic brinzolamide ophthalmic suspensions may exhibit significantly lower first-drop drug concentrations (generic A: <0.44%; generic B: 0.60%) compared to the originator product (Azopt®: ≥0.75%) after prolonged storage, along with evidence of particle coarsening [4]. These findings support procurement of originator brinzolamide as the reference standard for comparative quality assessment studies and highlight the need for rigorous redispersibility testing as part of generic product evaluation and regulatory submission packages for ophthalmic suspensions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brinzolamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.